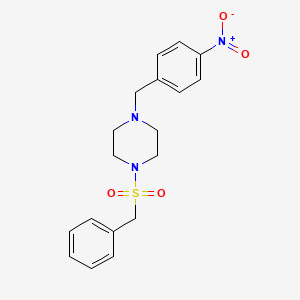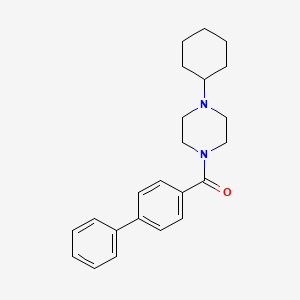methanone](/img/structure/B10882603.png)
[1-(4-Bromobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)piperidin-3-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)piperidin-3-ylmethanone typically involves the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Nucleophilic Substitution: The 4-bromobenzyl chloride is then reacted with piperidine to form 1-(4-bromobenzyl)piperidine.
Formation of the Final Compound: The 1-(4-bromobenzyl)piperidine is then reacted with piperidin-3-ylmethanone under appropriate conditions to form the final compound, 1-(4-Bromobenzyl)piperidin-3-ylmethanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and ethanol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(4-Bromobenzyl)piperidin-3-ylmethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 1-(4-Bromobenzyl)piperidin-3-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: This compound is used in biological studies to understand its interaction with various biological targets.
Medicine:
Pharmacological Research: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry:
Chemical Industry: Used as a building block in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorobenzyl)piperidin-3-ylmethanone
- 1-(3,4-Dichlorobenzyl)piperidin-3-ylmethanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzyl group (e.g., bromine, fluorine, chlorine).
- Biological Activity: These structural differences can lead to variations in biological activity and potency.
- Chemical Properties: Differences in reactivity and stability due to the nature of the substituents.
Conclusion
1-(4-Bromobenzyl)piperidin-3-ylmethanone is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, biological studies, and pharmacological research
Propriétés
Formule moléculaire |
C18H25BrN2O |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O/c19-17-8-6-15(7-9-17)13-20-10-4-5-16(14-20)18(22)21-11-2-1-3-12-21/h6-9,16H,1-5,10-14H2 |
Clé InChI |
QAWVNVBIWZKJJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide](/img/structure/B10882531.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10882532.png)
![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/structure/B10882534.png)


methanone](/img/structure/B10882554.png)
![1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10882555.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882563.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10882566.png)
![1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882572.png)

![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10882598.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)
